molecular formula C26H31FN2O3S B2857804 1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892763-77-8

1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2857804
CAS No.: 892763-77-8
M. Wt: 470.6
InChI Key: FYKLBTKZWLGALX-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a bicyclic core with substituents at positions 1, 3, 6, and 7. Key structural features include:

  • Position 3: A 4-methylbenzenesulfonyl (tosyl) group, which differs from the more common acyl substituents in analogs, likely affecting electronic properties and metabolic stability .
  • Position 6: A fluorine atom, common in antimicrobial quinolones for improving bioavailability and target binding .
  • Position 7: A 4-methylpiperidin-1-yl group, which may optimize steric and electronic interactions with biological targets compared to unsubstituted piperidine or morpholine groups .

Properties

IUPAC Name

1-butyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-(4-methylpiperidin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN2O3S/c1-4-5-12-29-17-25(33(31,32)20-8-6-18(2)7-9-20)26(30)21-15-22(27)24(16-23(21)29)28-13-10-19(3)11-14-28/h6-9,15-17,19H,4-5,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKLBTKZWLGALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights structural differences between the target compound and key analogs:

Compound Name R1 (Position 1) R3 (Position 3) R6 R7 (Position 7) Molecular Weight (g/mol) Notable Properties
Target Compound Butyl 4-Methylbenzenesulfonyl F 4-Methylpiperidin-1-yl 483.62* High lipophilicity, potential enhanced target affinity
APDQ230122 () Undisclosed 3-Acyl-2-phenylamino Targets peptidoglycan biosynthesis in S. pneumoniae
Compound 80 () Butyl Naphthalene-1-carbonyl 356.44 Moderate yield (30%); acyl group may reduce metabolic stability
Compound 93 () Butyl 4-Methoxybenzoyl 336.40 Lower molecular weight; methoxy group enhances solubility
Compound 1 Benzyl 4-Methylbenzenesulfonyl F Piperidin-1-yl 469.56* Benzyl group increases aromaticity; lacks 4-methylpiperidine
Compound 4-Methylbenzyl Benzenesulfonyl F 425.50* Absence of R7 substituent may reduce target specificity

*Calculated based on substituents and core structure.

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